![molecular formula C15H16N2O5S B5641130 N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

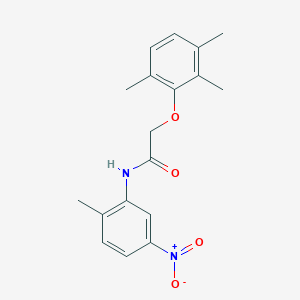

The synthesis of secondary amines from primary amines through compounds like N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide involves sulfonation, N-sulfonation, protection, nitrogen protection, and alkylation reactions. Kurosawa, Kan, and Fukuyama (2003) described a method that showcases the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, highlighting their utility in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed through crystal structure studies. Rodrigues et al. (2015) investigated the crystal structures of related compounds, revealing how different interactions, such as C—H⋯πaryl and C—H⋯O, contribute to their supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of nitrobenzenesulfonamides, including their ability to undergo smooth alkylation and deprotection to yield secondary amines, are of significant interest. Fukuyama, Jow, and Cheung (1995) explored these aspects, providing insights into the reactivity and applications of these compounds in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of compounds like this compound, including their crystal packing and hydrogen bonding, play a crucial role in their structural and functional analysis. Studies such as those by Yeong et al. (2018) on related compounds emphasize the importance of these properties in understanding the compound's behavior (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, of this compound derivatives have been extensively explored. Thalluri et al. (2014) discussed the synthesis and application of these compounds in the context of the Lossen rearrangement, demonstrating their versatility in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-22-14-6-2-12(3-7-14)10-11-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOVAPJIFGOZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)

![ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)

![N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5641083.png)

![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)

![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)